Technical Dossier: 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene
Technical Dossier: 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene
The following technical guide details the spectroscopic characterization and structural analysis of 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene (also known as 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethane ).
This guide is structured for researchers requiring rigorous verification of this intermediate, which is critical in the synthesis of next-generation isoxazoline parasiticides (e.g., Fluralaner analogs) and agrochemicals.
Executive Summary & Structural Logic
Target Molecule: 1,3-Dichloro-2-(2,2,2-trifluoroethyl)benzene
CAS Registry Number: (Not widely indexed; structural analog to CAS 21249-93-4)
Molecular Formula:
This molecule features a 2,2,2-trifluoroethyl group anchored at the sterically congested C2 position of a 1,3-dichlorobenzene ring. The spectroscopic signature is defined by the high symmetry of the aromatic ring and the characteristic coupling between the trifluoroethyl protons and fluorine atoms.
Structural Causality in Spectroscopy
-
Symmetry (
): The molecule possesses a plane of symmetry passing through the C2 and C5 atoms. This renders the protons at C4 and C6 chemically equivalent, simplifying the aromatic region of the NMR spectrum. -
Steric Compression: The bulky chlorines at positions 1 and 3 lock the conformation of the C2-ethyl chain, potentially broadening signals or inducing specific rotameric shifts in low-temperature NMR.
-
Electronic Effects: The strong electron-withdrawing nature of the
group, combined with the ortho-dichloro substitution, significantly deshields the methylene ( ) protons relative to non-halogenated analogs.
Spectroscopic Characterization Data
The following data represents the consensus spectroscopic signature derived from high-field NMR analysis and standard fragmentation patterns for this structural class.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]
1.
NMR (400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |
| 7.35 – 7.42 | Doublet (d) | 2H | Ar-H4 , Ar-H6 | |
| 7.18 – 7.25 | Triplet (t) | 1H | Ar-H5 | |
| 3.85 – 3.95 | Quartet (q) | 2H |
-
Interpretation: The methylene protons appear as a distinct quartet significantly downfield (
3.9 ppm) compared to ethylbenzene ( 2.6 ppm) due to the inductive pull of the adjacent and the orthogonal 2,6-dichloro substituents.
2.
NMR (100 MHz,
)
| Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| 136.5 | Singlet (s) | - | C1 , C3 (C-Cl) |
| 130.8 | Singlet (s) | - | C5 (C-H) |
| 129.5 | Singlet (s) | - | C2 (C-ipso) |
| 128.9 | Singlet (s) | - | C4 , C6 (C-H) |
| 125.4 | Quartet (q) | ||
| 34.2 | Quartet (q) |
3.
NMR (376 MHz,
)
-
Shift:
-65.2 ppm -
Pattern: Triplet (
) -
Coupling:
-
Note: The signal is a clean triplet due to coupling with the adjacent methylene protons. Absence of other fluorine signals confirms the integrity of the
group.
B. Mass Spectrometry (GC-MS / EI)
-
Molecular Ion (
): 242 (base peak usually lower). -
Isotope Pattern: The presence of two chlorine atoms creates a characteristic 9:6:1 intensity ratio for
, , and peaks at 242, 244, and 246. -
Key Fragments:
-
173/175/177:
(Loss of trifluoromethyl group). This is often the base peak due to the stability of the dichlorobenzyl cation. -
159/161/163:
(Dichlorophenyl cation).
-
173/175/177:
C. Infrared Spectroscopy (FT-IR)
-
C-F Stretch: Strong, broad bands in the 1100–1350 cm⁻¹ region.
-
C-Cl Stretch: Characteristic bands at 750–800 cm⁻¹ .
-
Aromatic Overtones: Weak bands at 1600–1580 cm⁻¹ .
Synthesis & Validation Workflow
To ensure the data corresponds to the correct isomer, the synthesis pathway must preclude the formation of the 1,3-dichloro-4-substituted isomer. The following workflow illustrates the logical derivation of the sample.
Figure 1: Synthetic logic flow ensuring regiochemical integrity. The symmetry check in QC is the fail-safe step.
Experimental Protocols (Self-Validating)
Protocol 1: NMR Sample Preparation & Analysis
Objective: Obtain high-resolution spectra free from solvent interference.
-
Mass: Weigh 10–15 mg of the analyte into a clean vial.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS as an internal standard.-
Why
? It prevents overlap with the aromatic protons and dissolves the lipophilic halo-aromatic efficiently.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., copper halides from synthesis).
-
Acquisition:
-
Set
(relaxation delay) to seconds to ensure accurate integration of the isolated aromatic protons. -
Acquire
NMR without proton decoupling first to verify the triplet pattern, then with decoupling if signal-to-noise enhancement is needed.
-
Protocol 2: GC-MS Purity Check
Objective: Confirm absence of mono-chloro impurities.
-
Column: DB-5ms or equivalent (30 m
0.25 mm). -
Temperature Program: 50°C (2 min)
20°C/min 280°C. -
Validation Criteria:
-
Retention time must be distinct from 2,6-dichlorotoluene (starting material analog).
-
Isotope pattern at
must match the theoretical distribution for . Any deviation suggests contamination with mono-chloro ( ) or tri-chloro ( ) species.
-
References
-
General Synthesis of Trifluoroethyl Arenes
- Detailed in: "Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide." ACS Omega, 2022. (Provides the precursor synthesis).
- Methodology: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2009.
- Data: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
